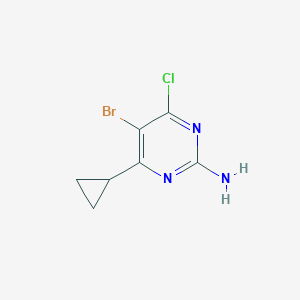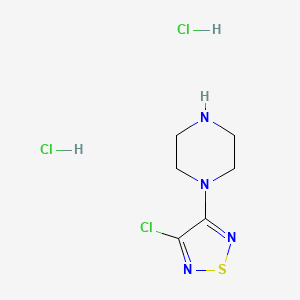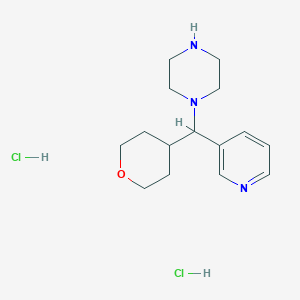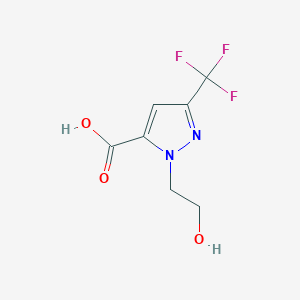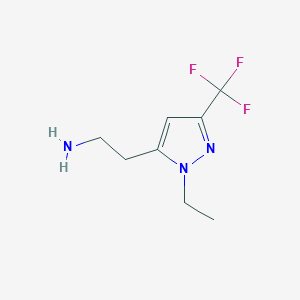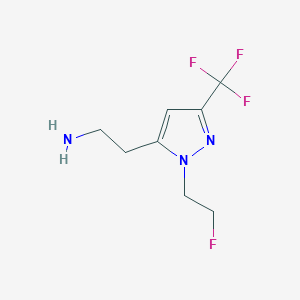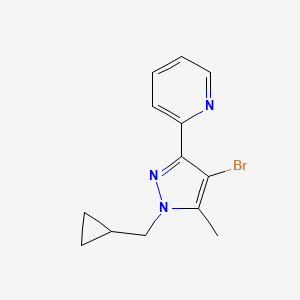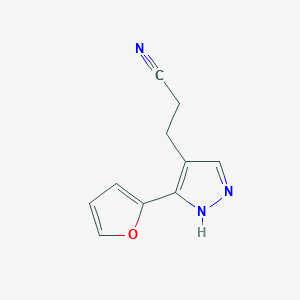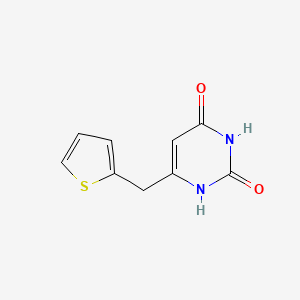
6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione and its derivatives is a topic of ongoing research. For example, Akbari et al. synthesized new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and evaluated its in vitro antibacterial and antifungal activities .Molecular Structure Analysis
The molecular structure of this compound comprises a pyrimidine ring attached to a thiophene ring via a methylene bridge. The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the thiophene ring is a five-membered ring with one sulfur atom .Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationships
Researchers have synthesized various derivatives of thieno[2,3-d]pyrimidine-2,4-diones to explore their structure-activity relationships (SARs), particularly as potent GnRH receptor antagonists. These studies have highlighted the importance of specific substituents for receptor binding activity, aiming to treat reproductive diseases (Guo et al., 2003).
Material Science Applications
The derivatives of 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione have shown promise in materials science, particularly in the development of charge transfer materials and as components in solar cells. Studies have demonstrated the tuning of electronic, photophysical, and charge transfer properties for applications in organic electronics and solar cells, highlighting their potential as efficient charge transfer materials (Irfan, 2014).
Antimicrobial and Anticancer Activities
Novel syntheses of pyrimidine derivatives have been explored for their antimicrobial and anticancer activities. These studies have led to the identification of compounds with promising activity against various pathogens and cancer cell lines, emphasizing the therapeutic potential of these derivatives in addressing significant health challenges (Aly et al., 2018).
Nonlinear Optical (NLO) Properties
Research into the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives has been conducted to explore their potential in nonlinear optics (NLO) fields. These studies have contributed to understanding the NLO properties and the structure–property relationship of these compounds, indicating their suitability for optoelectronic applications (Hussain et al., 2020).
Supramolecular Chemistry
Derivatives of this compound have been utilized in the design of supramolecular assemblies. These studies have focused on the dihydropyrimidine-2,4-(1H,3H)-dione functionality as a module for constructing novel crown-containing hydrogen-bonded supramolecular assemblies, showcasing the versatility of these compounds in the development of complex molecular systems (Fonari et al., 2004).
Safety and Hazards
The safety and hazards associated with 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione are not well-documented in the literature. It is not intended for human or veterinary use and is used for research purposes only.
Orientations Futures
The future directions for research on 6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications. Given the antimicrobial properties of pyrimidine derivatives , there may be potential for the development of new antimicrobial agents.
Mécanisme D'action
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been found to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, often involving the inhibition or activation of certain enzymes or receptors .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, often resulting in the modulation of cellular processes such as cell proliferation, inflammation, and microbial growth .
Result of Action
Similar compounds have been found to exhibit a range of effects, often resulting in the inhibition of cell proliferation, reduction of inflammation, and inhibition of microbial growth .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Analyse Biochimique
Biochemical Properties
6-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help in modulating the levels of reactive oxygen species (ROS) within cells, thereby maintaining cellular homeostasis. Additionally, this compound has shown potential in inhibiting certain kinases, which are crucial for cell signaling and proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to affect the MAPK/ERK signaling pathway, which is essential for cell growth and differentiation . Furthermore, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Its degradation products may also have biological effects, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and improving cellular function . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. Additionally, this compound may affect the levels of key metabolites, such as ATP and NADH, thereby influencing cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with organic anion transporters, facilitating its uptake and distribution within cells . The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its biochemical effects .
Propriétés
IUPAC Name |
6-(thiophen-2-ylmethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-8-5-6(10-9(13)11-8)4-7-2-1-3-14-7/h1-3,5H,4H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNBEEVLYAVNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492023.png)
![5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492024.png)
